4-(2-Tolyl)furan-2-boronic acid
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Overview
Description
4-(2-Tolyl)furan-2-boronic acid is an organic boronic acid compound characterized by the presence of a furan ring substituted with a 2-tolyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Tolyl)furan-2-boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions generally include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Tolyl)furan-2-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran)
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols or ketones
Substitution: Halogenated or nitrated furans
Scientific Research Applications
4-(2-Tolyl)furan-2-boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential in developing boron-containing drugs and bioactive molecules.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 4-(2-Tolyl)furan-2-boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Base: Activates the boronic acid for transmetalation.
Comparison with Similar Compounds
- 2-Furanylboronic acid
- 4-(2-Methylphenyl)furan-2-boronic acid
- Phenylboronic acid
Comparison: 4-(2-Tolyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a 2-tolyl group, which confer specific reactivity and selectivity in coupling reactions. Compared to phenylboronic acid, it offers enhanced electronic properties and steric effects, making it suitable for synthesizing more complex molecules.
Properties
IUPAC Name |
[4-(2-methylphenyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPXNGGMOYHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=CC=C2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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